MPO Inhibition Potency Advantage Over an Analog
In a direct head-to-head enzymatic assay, (4-Aminophenyl)(pyridin-4-yl)methanone demonstrates a 12.7% improvement in potency for inhibiting human myeloperoxidase (MPO) compared to a structurally analogous compound where the 4-aminophenyl group is replaced with a more complex moiety [1].
| Evidence Dimension | Inhibitory potency against human myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 141 nM |
| Comparator Or Baseline | CHEMBL4792720 (a structurally related analog with a modified core), IC50 = 159 nM |
| Quantified Difference | Target compound is 1.13-fold more potent (lower IC50) |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay |
Why This Matters
For projects focused on MPO-mediated inflammatory diseases, this quantifiable edge in potency can be decisive for lead optimization and provides a verifiable reason to select this specific compound over a close analog from the start.
- [1] BindingDB. (2022). Activity data for BDBM50554042 (CHEMBL4761170) and BDBM50554044 (CHEMBL4792720). View Source
